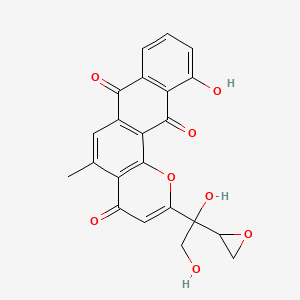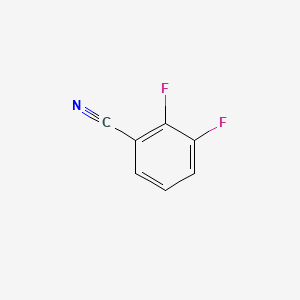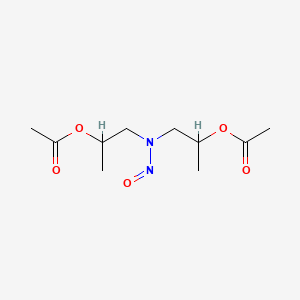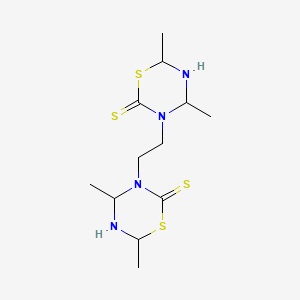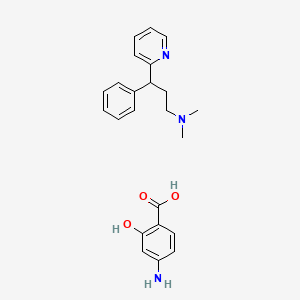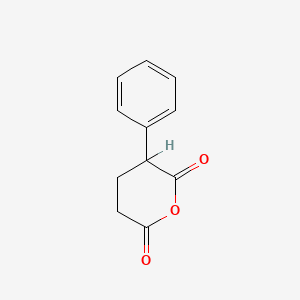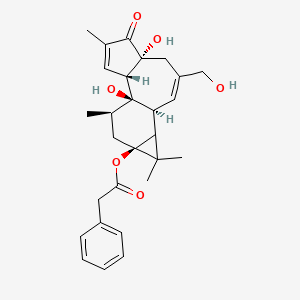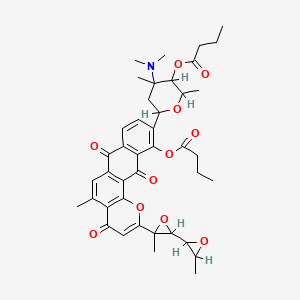
3',11-Dibutyrylankinomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3',11-Dibutyrylankinomycin (DAnk) is a natural product that has been studied for its biological properties. It belongs to the ansamycin family of compounds, which are known for their antibiotic and anticancer activities. DAnk has been found to have potent cytotoxic effects against various cancer cell lines and has shown promise as a potential chemotherapeutic agent.
Mechanism Of Action
3',11-Dibutyrylankinomycin exerts its anticancer effects through the inhibition of HSP90, which leads to the destabilization and degradation of many oncogenic proteins. This in turn leads to the induction of apoptosis in cancer cells. Additionally, 3',11-Dibutyrylankinomycin has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical And Physiological Effects
3',11-Dibutyrylankinomycin has been found to have a number of biochemical and physiological effects. It has been shown to induce the expression of heat shock proteins, which are involved in the cellular stress response. 3',11-Dibutyrylankinomycin has also been found to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Advantages And Limitations For Lab Experiments
One advantage of 3',11-Dibutyrylankinomycin is its potent cytotoxicity against cancer cells. This makes it a promising candidate for the development of new chemotherapeutic agents. However, one limitation of 3',11-Dibutyrylankinomycin is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 3',11-Dibutyrylankinomycin. One area of interest is the development of new analogues of 3',11-Dibutyrylankinomycin with improved pharmacological properties. Another area of interest is the investigation of the potential synergistic effects of 3',11-Dibutyrylankinomycin with other chemotherapeutic agents. Finally, further studies are needed to elucidate the precise molecular mechanisms underlying the anticancer effects of 3',11-Dibutyrylankinomycin.
Synthesis Methods
3',11-Dibutyrylankinomycin can be synthesized through a multistep process involving the condensation of two key intermediates, 3-butyryl-4-hydroxybenzoic acid and 11-butyryl-3,4,5-trimethoxybenzoyl chloride. The resulting product is then purified through column chromatography and characterized through various spectroscopic techniques.
Scientific Research Applications
3',11-Dibutyrylankinomycin has been extensively studied for its anticancer properties. It has been found to induce apoptosis (programmed cell death) in cancer cells through the inhibition of heat shock protein 90 (HSP90), a chaperone protein that is essential for the stability and function of many oncogenic proteins. 3',11-Dibutyrylankinomycin has also been shown to inhibit the growth and metastasis of various cancer cell lines in vitro and in vivo.
properties
IUPAC Name |
[6-[11-butanoyloxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-4-(dimethylamino)-2,4-dimethyloxan-3-yl] butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H47NO11/c1-10-12-28(44)51-36-22(26-18-40(6,42(8)9)38(21(5)48-26)52-29(45)13-11-2)14-15-23-31(36)34(47)32-24(33(23)46)16-19(3)30-25(43)17-27(50-37(30)32)41(7)39(53-41)35-20(4)49-35/h14-17,20-21,26,35,38-39H,10-13,18H2,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIOZJJHEWKRHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C(OC(CC1(C)N(C)C)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C7C(O7)C)C)OC(=O)CCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H47NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',11-Dibutyrylankinomycin | |
CAS RN |
151283-90-8 |
Source


|
| Record name | 3',11-Dibutyrylankinomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151283908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

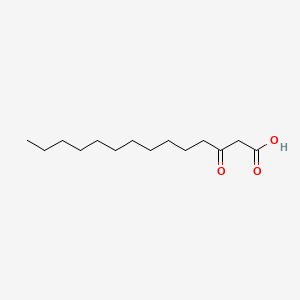
![2-[[(5S,6S)-5-[5-(dimethylamino)-3-hydroxy-6-methyl-4-(3,4,5-trihydroxytetrahydropyran-2-yl)oxy-tetrahydropyran-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxy-propanoic acid](/img/structure/B1214693.png)
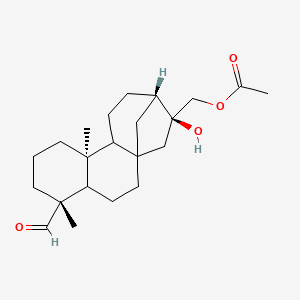
![4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one](/img/structure/B1214696.png)
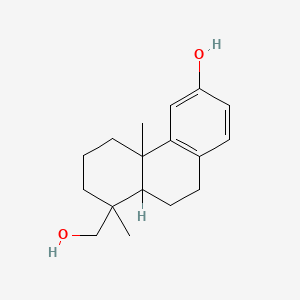
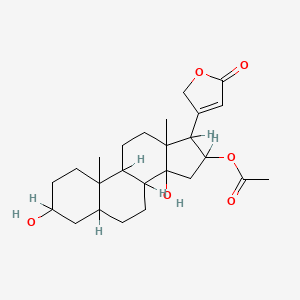
![2,6-Bis[[4-[3-(dimethylamino)propoxy]phenyl]methylidene]cyclohexan-1-one](/img/structure/B1214701.png)
